Vonafexor - 1192171-69-9

Vonafexor

Catalog Number: EVT-286483
CAS Number: 1192171-69-9
Molecular Formula: C19H15Cl3N2O5S
Molecular Weight: 489.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vonafexor is a potent and selective agonist of the Farnesoid X Receptor (FXR) investigated for its therapeutic potential in various diseases. [, , ] FXR is a nuclear receptor primarily expressed in the liver and intestines, playing a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. [, ] While initially studied for metabolic disorders, Vonafexor's research applications have expanded to include chronic kidney diseases and hepatitis B. [, , ]

Losartan

Relevance: In a study comparing the effects of different treatments on chronic kidney disease (CKD), losartan was found to have a less pronounced beneficial effect than Vonafexor . This suggests that while both compounds may offer some protection against CKD progression, Vonafexor's mechanism of action, potentially through NR1H4 agonism, may be more effective in this context.

Entecavir

Relevance: In a clinical trial evaluating the safety and antiviral effects of Vonafexor in patients with chronic hepatitis B (CHB), entecavir was used as an active comparator . The inclusion of entecavir in the study highlights the potential of Vonafexor as an alternative or complementary treatment option for CHB.

Pegylated-Interferon-α2a

Relevance: A study investigated the combined effect of Vonafexor and Pegylated-Interferon-α2a on HBV replication . This combination therapy aimed to enhance antiviral effects by targeting different stages of the HBV lifecycle. The study's findings suggest that Vonafexor, in conjunction with Pegylated-Interferon-α2a, may offer a more comprehensive approach to managing CHB.

Other NR1H4 Agonists

Relevance: A study exploring the therapeutic potential of Vonafexor in CKD models compared its efficacy to other NR1H4 agonists . Interestingly, Vonafexor demonstrated superior efficacy in halting the progression of renal lesions and even induced regression of existing fibrosis. This suggests that Vonafexor may possess unique pharmacological properties or a different binding affinity to NR1H4 compared to other agonists in this class.

References:[1] [2]

Source and Classification

Vonafexor was developed as part of ongoing research into FXR agonists, which have shown promise in managing liver-related conditions. It is classified as an orally active, non-steroidal compound that selectively activates the farnesoid X receptor. The compound is also referred to by its developmental code EYP001 and has been documented in various studies for its efficacy in reducing liver fat content and improving metabolic parameters in patients with suspected fibrotic NASH .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vonafexor involves several chemical reactions that lead to the formation of its active structure. Although specific proprietary methods are often not disclosed in detail, general synthetic pathways for similar compounds typically include:

  1. Building Block Approach: Utilizing various organic synthesis techniques to create the core structure of the FXR agonist.
  2. Functionalization: Introducing functional groups that enhance receptor binding and biological activity.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

The precise synthetic route may vary based on the desired purity and yield, but it generally follows established organic synthesis protocols for drug development .

Molecular Structure Analysis

Structure and Data

Vonafexor's molecular formula is C19_{19}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 326.39 g/mol. The compound features a complex structure that allows it to effectively bind to the farnesoid X receptor, facilitating its pharmacological effects. The specific arrangement of atoms within Vonafexor contributes to its selectivity and potency as an FXR agonist.

The structural confirmation of Vonafexor has been achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

Vonafexor undergoes various chemical reactions during its metabolic processing within the body. These reactions primarily involve:

  • Phase I Metabolism: Oxidation reactions mediated by cytochrome P450 enzymes, which can modify the compound to facilitate excretion.
  • Phase II Metabolism: Conjugation reactions that increase water solubility, aiding in renal clearance.

In vitro studies suggest that Vonafexor exhibits a favorable metabolic profile, with minimal formation of reactive metabolites, enhancing its safety profile compared to other agents .

Mechanism of Action

Process and Data

Vonafexor exerts its effects by selectively activating the farnesoid X receptor, leading to several downstream effects:

  1. Regulation of Bile Acids: By activating the farnesoid X receptor, Vonafexor helps maintain bile acid homeostasis, which is crucial for digestion and metabolic regulation.
  2. Reduction of Liver Fat: Clinical trials have demonstrated that Vonafexor significantly reduces liver fat content in patients with NASH by modulating lipid metabolism pathways.
  3. Anti-inflammatory Effects: Activation of the farnesoid X receptor also leads to decreased hepatic inflammation, contributing to improved liver function markers .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Vonafexor is typically presented as a white to off-white powder.
  • Solubility: The compound is soluble in organic solvents but has limited solubility in water.
  • Stability: Vonafexor exhibits good stability under standard storage conditions but should be protected from light and moisture.

These properties are crucial for formulation development and ensuring bioavailability when administered orally .

Applications

Scientific Uses

Vonafexor has been primarily investigated for its applications in treating liver diseases such as:

  • Non-Alcoholic Steatohepatitis (NASH): Clinical trials have shown that Vonafexor can significantly reduce liver fat content and improve metabolic parameters in patients with suspected fibrotic NASH.
  • Hepatitis B Virus Infections: Preliminary studies indicate that Vonafexor may reduce hepatitis B surface antigen levels when used in combination with other antiviral therapies .

Properties

CAS Number

1192171-69-9

Product Name

Vonafexor

IUPAC Name

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid

Molecular Formula

C19H15Cl3N2O5S

Molecular Weight

489.8 g/mol

InChI

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26)

InChI Key

XLGQSYUNOIJBNR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Vonafexor

Canonical SMILES

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.